Cas no 2171173-98-9 (2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid)

2171173-98-9 structure
Nome do Produto:2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid
2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid
- EN300-1532574
- 2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
- EN300-1531976
- 2171173-98-9
- 2171187-28-1
- 2172225-02-2
- EN300-1545545
- 2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
-
- Inchi: 1S/C27H30N2O5/c30-24(31)15-27(11-5-6-12-27)29-25(32)17-13-18(14-17)28-26(33)34-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,28,33)(H,29,32)(H,30,31)
- Chave InChI: PQDQKEHAYBRAES-UHFFFAOYSA-N
- SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CC(=O)O)CCCC1
Propriedades Computadas
- Massa Exacta: 462.21547206g/mol
- Massa monoisotópica: 462.21547206g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 8
- Complexidade: 751
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 105Ų
- XLogP3: 4
2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532574-5.0g |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1532574-1.0g |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532574-1000mg |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1532574-0.5g |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1532574-100mg |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1532574-50mg |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1532574-0.05g |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532574-2500mg |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1532574-10000mg |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1532574-2.5g |
2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171173-98-9 | 2.5g |
$6602.0 | 2023-07-10 |
2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Literatura Relacionada
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
2171173-98-9 (2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid) Produtos relacionados
- 1798030-37-1(5-methyl-1-phenyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide)
- 1341833-37-1(6-(oxolan-3-yloxy)pyridin-3-amine)
- 2248257-63-6(Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)acetate)
- 1280704-26-8(2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo4,5-cpyridine)
- 899213-00-4(3-(4-ethoxybenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one)
- 454679-90-4(4-amino-3,4-dihydro-2H-1-benzopyran-3-ol)
- 1806510-18-8(Ethyl 2-(3-chloropropanoyl)-3-hydroxybenzoate)
- 2095409-74-6(3-cyclopropylcyclobutanamine;hydrochloride)
- 2680817-07-4(benzyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate)
- 1361599-18-9(3-Chloro-2-(perchlorophenyl)isonicotinic acid)
Fornecedores recomendados
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
